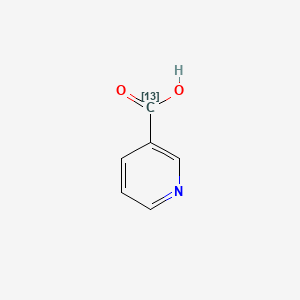

pyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H5NO2 |

|---|---|

Molecular Weight |

124.10 g/mol |

IUPAC Name |

pyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1 |

InChI Key |

PVNIIMVLHYAWGP-PTQBSOBMSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)[13C](=O)O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-3-Carboxylic Acid (Nicotinic Acid)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, biochemical significance, synthesis, and safety considerations of pyridine-3-carboxylic acid, also widely known as nicotinic acid or niacin.

Core Properties and Identifiers

This compound is an organic compound featuring a pyridine (B92270) ring substituted with a carboxyl group at the 3-position. It is one of three isomers of pyridinecarboxylic acid.[1]

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value |

| Preferred IUPAC Name | This compound |

| Common Names | Nicotinic acid, Niacin, Vitamin B3 |

| CAS Number | 59-67-6[1][2] |

| Molecular Formula | C₆H₅NO₂[1][2] |

| Molecular Weight | 123.11 g/mol [1][2] |

| InChIKey | PVNIIMVLHYAWGP-UHFFFAOYSA-N[2] |

| SMILES | OC(=O)c1cccnc1[2] |

Physicochemical and Spectral Data

Nicotinic acid is a white crystalline solid at room temperature. Its physical and chemical characteristics are crucial for its application in various scientific and industrial fields.

Table 2: Key Physicochemical Properties

| Property | Value | Reference |

| Appearance | White crystalline powder | |

| Melting Point | 235 °C | [2] |

| Boiling Point | Sublimes | [3] |

| Density | 1.470 g/mL | [2] |

| pKa₁ (COOH) | ~2.0 (zwitterionic form) | |

| pKa₂ (Pyridine N) | 4.85 | |

| logP (Octanol/Water) | 0.36 | [2] |

Solubility

The presence of both the polar carboxylic acid group and the pyridine ring gives nicotinic acid moderate solubility in water and various organic solvents.

Table 3: Solubility Profile

| Solvent | Qualitative Solubility | Notes |

| Water | Soluble, increases with temperature | Forms hydrogen bonds with water.[4] |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble | [4] |

| Diethyl Ether | Slightly Soluble | |

| Acetonitrile | Slightly Soluble |

Spectral Properties

Spectral data are essential for the identification and structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the protons on the pyridine ring. Due to the electron-withdrawing nature of both the nitrogen atom and the carboxylic acid group, the aromatic protons are shifted downfield compared to benzene.[5]

-

¹³C NMR: The carbon NMR spectrum displays distinct peaks for the six carbon atoms. The carbon of the carboxylic acid group appears significantly downfield, while the pyridine ring carbons show shifts influenced by the nitrogen atom's position.[5][6][7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically around 2500-3300 cm⁻¹. A strong C=O stretching vibration is observed around 1700 cm⁻¹. Additional characteristic peaks for C-O stretching and O-H in-plane deformation appear between 1260-1340 cm⁻¹.[9][10][11][12]

-

UV-Vis Spectroscopy: In its ultraviolet absorption spectrum, nicotinic acid exhibits absorption maxima that are sensitive to the solvent.[13][14] The position of the carboxylic acid group at the 3-position allows for better resonance stabilization compared to the 2-position isomer, resulting in a higher λmax.[15]

Chemical Reactivity and Properties

The reactivity of this compound is dictated by its two primary functional groups: the pyridine ring and the carboxylic acid.

-

Pyridine Ring Reactivity:

-

Basicity: The nitrogen atom has a lone pair of electrons that is not part of the aromatic π-system, making it basic and available for protonation (pKa of the conjugate acid is ~5.25).[5]

-

Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. Reactions like nitration and sulfonation are sluggish and require harsh conditions.[5]

-

Nucleophilic Aromatic Substitution: It is more susceptible to nucleophilic attack than benzene, particularly at the 2 and 4 positions.

-

-

Carboxylic Acid Reactivity:

-

Acidity: The carboxylic acid group is acidic and readily deprotonates to form the carboxylate anion.

-

Esterification: It undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol (3-pyridinemethanol) using strong reducing agents.

-

Decarboxylation: Removal of the carboxyl group can be achieved under specific, often harsh, conditions.

-

Biochemical Significance and Signaling Pathways

This compound is a vital biomolecule, functioning as Vitamin B3. It is a precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), which are essential for hundreds of redox reactions in cellular metabolism.[16][17]

De Novo Biosynthesis Pathway

In many organisms, including humans, nicotinic acid can be synthesized from the essential amino acid tryptophan via the kynurenine (B1673888) pathway. This multi-step process is crucial when dietary intake of niacin is insufficient.

Caption: De Novo biosynthesis of NAMN from Tryptophan.

The Preiss-Handler Pathway

Dietary nicotinic acid is converted into NAD⁺ through a salvage pathway known as the Preiss-Handler pathway. This is the primary route for utilizing niacin obtained from food.

Caption: The Preiss-Handler pathway for NAD⁺ synthesis.

Synthesis and Experimental Protocols

Industrially, this compound is most commonly produced by the oxidation of 3-picoline (3-methylpyridine). Various methods exist, including gas-phase ammoxidation followed by hydrolysis or direct liquid-phase oxidation.[16][18]

Experimental Protocol: Oxidation of 3-Picoline with Nitric Acid

This protocol describes a general laboratory-scale synthesis via direct liquid-phase oxidation. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive acids and generates toxic nitrogen oxides.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide (B78521) solution), add 3-picoline.

-

Acid Addition: Slowly add concentrated nitric acid (e.g., 65-70%) to the stirred 3-picoline. The reaction is exothermic and the temperature should be controlled.[18][19]

-

Heating: After the initial addition, heat the reaction mixture to a temperature between 165-195°C. The optimal temperature will depend on the concentration of nitric acid and desired reaction time.[18]

-

Reaction Monitoring: Maintain the temperature and stirring for several hours. The reaction can be monitored by techniques such as TLC or HPLC to track the consumption of 3-picoline.

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by adding a base (e.g., concentrated NaOH solution) until the pH is approximately 3.1-3.5. This compound is least soluble at its isoelectric point.[19]

-

The crude product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

-

Purification: The crude product can be further purified by recrystallization from hot water or an appropriate solvent system to yield pure this compound.

Caption: General workflow for the synthesis of Nicotinic Acid.

Safety and Handling

This compound is considered hazardous and requires careful handling.

-

Hazards:

-

Handling and Storage:

-

Handle in a well-ventilated area or a chemical fume hood.[20]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21]

-

Avoid generating dust.[20]

-

Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[20][23]

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[20]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[20]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

-

References

- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. This compound [stenutz.eu]

- 3. download.basf.com [download.basf.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. hmdb.ca [hmdb.ca]

- 8. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 9. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Out of pyridine 2 carboxylic acid and pyridine 3 carboxylic acid which ab.. [askfilo.com]

- 16. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]

- 17. chemimpex.com [chemimpex.com]

- 18. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]

- 19. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]

- 20. 3-Pyridinecarboxylic acid(59-67-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 21. jubilantingrevia.com [jubilantingrevia.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. tcichemicals.com [tcichemicals.com]

Synthesis of Pyridine-3-Carboxylic Acid from 3-Picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, from 3-picoline (3-methylpyridine). Nicotinic acid is a vital nutrient (Vitamin B3) and a crucial building block in the pharmaceutical and chemical industries. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and provides experimental protocols for key reactions.

Introduction

The transformation of 3-picoline to this compound is a cornerstone of industrial heterocyclic chemistry. The core of this synthesis is the selective oxidation of the methyl group at the 3-position of the pyridine (B92270) ring to a carboxylic acid function. Over the years, numerous methods have been developed, ranging from classical stoichiometric oxidations to modern catalytic processes that offer improved efficiency, selectivity, and environmental compatibility. This guide focuses on the most prominent and industrially relevant methods, including gas-phase ammoxidation followed by hydrolysis, and various liquid-phase and gas-phase oxidation techniques.

Synthetic Methodologies and Data

The synthesis of this compound from 3-picoline can be broadly categorized into two main industrial pathways: a two-step process involving ammoxidation and subsequent hydrolysis, and direct oxidation methods in either the liquid or gas phase.

Gas-Phase Ammoxidation followed by Hydrolysis

This is a major industrial route valued for its high efficiency.[1] The process involves the vapor-phase reaction of 3-picoline with ammonia (B1221849) and air over a heterogeneous catalyst to form 3-cyanopyridine (B1664610). This intermediate is then hydrolyzed to yield this compound.[1][2]

Table 1: Gas-Phase Ammoxidation of 3-Picoline to 3-Cyanopyridine

| Catalyst | Promoters | Temperature (°C) | Pressure (MPa) | 3-Picoline Conversion (%) | 3-Cyanopyridine Yield (%) | Reference |

| V₂O₅ | - | 280-500 | up to 0.5 | 89.3 | 83.5 | [1] |

| V₂O₅ | MoO₃ | 280-500 | up to 0.5 | 96.4 | 83 | [1] |

| Vanadium-Titanium-Antimony | - | 280-500 | up to 0.5 | 97 | 68 | [1] |

The subsequent hydrolysis of 3-cyanopyridine can be carried out under acidic or basic conditions.[1][3]

Direct Oxidation Methods

Direct oxidation of 3-picoline offers a more direct route to the final product, avoiding the intermediate nitrile step. These methods can be performed in either the liquid or gas phase using various oxidants and catalytic systems.

Table 2: Liquid-Phase Oxidation of 3-Picoline to this compound

| Oxidant | Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | 3-Picoline Conversion (%) | Product Yield (%) | Reference |

| Oxygen | Co(OAc)₂/Mn(OAc)₂/NHPI | Acetic Acid | 150 | 2 | - | 97 | 95 | [1] |

| Oxygen | Co(OAc)₂/NaBr | Acetic Acid | - | - | - | 33 | 2.8 (calculated from 8.6% selectivity) | [1] |

| Oxygen | Co(OAc)₂/NHPI/NaBr | Acetic Acid | - | - | - | 82 | 50.3 (calculated from 61.4% selectivity) | [1] |

| Oxygen | Pt nanoparticles (Pt-BNP) | Water | 80 | - | 48 | - | 58 | [4] |

| H₂O₂ | - | Acetonitrile | 70 | Atmospheric | 15 | ~55 | ~53.4 (calculated from 97% selectivity) | [4] |

| Nitric Acid | - | - | 165-195 | - | - | 36-90 | 31-62 | [5] |

| Nitric Acid | Sulfuric Acid, Selenium Dioxide | Sulfuric Acid | 315-330 | - | 0.75 | - | - | [6] |

Table 3: Gas-Phase Oxidation of 3-Picoline to this compound

| Oxidant | Catalyst System | Temperature (°C) | Molar Feed Ratio (O₂:H₂O:3-picoline) | 3-Picoline Conversion (%) | Product Selectivity (%) | Reference |

| Air | V₂O₅/Sb₂O₃-TiO₂ | 260-280 | 20:40:1 | 94.6 | 90.8 | [7] |

Experimental Protocols

Protocol 1: Liquid-Phase Oxidation using Co/Mn/NHPI Catalyst System

This protocol is based on the highly efficient method reported for the selective oxidation of 3-picoline using a cobalt, manganese, and N-hydroxyphthalimide (NHPI) catalytic system in acetic acid.[1]

Materials:

-

3-Picoline

-

Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

N-hydroxyphthalimide (NHPI)

-

Glacial Acetic Acid

-

Pressurized reaction vessel (autoclave) equipped with a stirrer, gas inlet, and temperature control.

Procedure:

-

Charge the pressure reactor with the desired amounts of 3-picoline, Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, NHPI, and glacial acetic acid.

-

Seal the reactor and purge it with nitrogen gas to remove air.

-

Pressurize the reactor with oxygen to the desired pressure (e.g., 2 MPa).[1]

-

Heat the reaction mixture to the target temperature (e.g., 150 °C) with constant stirring.[1]

-

Maintain the reaction at the set temperature and pressure for the specified duration. Monitor the reaction progress by analyzing aliquots if possible.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

The product, this compound, may precipitate upon cooling. Isolate the solid product by filtration.

-

Wash the isolated product with a suitable solvent (e.g., cold acetic acid or water) to remove residual catalysts and unreacted starting material.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization.

Protocol 2: Gas-Phase Ammoxidation of 3-Picoline

This protocol outlines the general procedure for the industrial synthesis of 3-cyanopyridine, the precursor to this compound.[1][2][8]

Materials:

-

3-Picoline

-

Anhydrous Ammonia

-

Air

-

Heterogeneous catalyst (e.g., V₂O₅ on a support)

-

Fixed-bed or fluidized-bed reactor

Procedure:

-

Pack the reactor with the V₂O₅-based catalyst.

-

Heat the reactor to the operating temperature (e.g., 280–500 °C).[2]

-

Introduce a gaseous feed stream containing 3-picoline, ammonia, and air into the reactor. The molar ratios of the reactants are critical for optimal yield and selectivity.

-

Maintain the reaction under a specified pressure (e.g., up to 0.5 MPa).[2]

-

The product stream exiting the reactor contains 3-cyanopyridine, unreacted starting materials, water, and other byproducts.

-

Cool the product stream to condense the 3-cyanopyridine.

-

Separate the 3-cyanopyridine from the other components. Purification can be achieved by distillation or crystallization.

-

The resulting 3-cyanopyridine is then subjected to hydrolysis (e.g., by heating with an aqueous acid or base) to yield this compound.[1]

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]

- 6. US2513251A - Preparation of pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. chimia.ch [chimia.ch]

The Evolving Landscape of Pyridine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Introduction

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a vital B-complex vitamin with a well-established role in cellular metabolism.[1][2] Beyond its nutritional significance, the this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the foundation for a diverse array of therapeutic agents.[3][4] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, analgesic, and lipid-lowering properties.[5][6][7][8] This technical guide provides an in-depth exploration of this compound derivatives, focusing on their synthesis, multifaceted applications, structure-activity relationships, and the experimental methodologies underpinning their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of this versatile chemical class.

Core Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound with the chemical formula C₆H₅NO₂.[9] The presence of the nitrogen atom in the pyridine (B92270) ring and the carboxylic acid group at the 3-position imparts unique electronic and chemical properties that are crucial for its biological activity and its utility as a synthetic building block.[1][10]

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₂ | [9] |

| Molecular Weight | 123.11 g/mol | [9] |

| CAS Number | 59-67-6 | [9] |

Synthesis of this compound Derivatives

The versatile scaffold of this compound allows for a multitude of chemical modifications, leading to a wide range of derivatives. Common synthetic strategies involve reactions at the carboxylic acid group, such as esterification and amidation, as well as modifications to the pyridine ring itself.

General Synthetic Workflow

A prevalent synthetic route to generate diverse derivatives involves the initial conversion of nicotinic acid to a more reactive intermediate, such as nicotinoyl chloride, followed by reaction with various nucleophiles.

Key Applications and Pharmacological Activities

Derivatives of this compound have demonstrated a remarkable range of biological activities, making them valuable candidates for drug development across various therapeutic areas.

Anti-inflammatory and Analgesic Activity

Several novel nicotinic acid derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties.[5] Certain compounds, particularly those with a 2-bromophenyl substituent, have shown significant activity, comparable to the reference drug mefenamic acid.[5]

| Compound | Analgesic Activity (% reduction in writhing) | Anti-inflammatory Activity (% edema inhibition) | Reference |

| 4a | 61.7 ± 4.8 | 55.2 ± 3.1 | [5] |

| 4c | 73.7 ± 6.2 | 68.4 ± 4.5 | [5] |

| 4d | 68.9 ± 5.3 | 61.8 ± 3.9 | [5] |

| Mefenamic Acid | 72.4 ± 4.6 | 65.7 ± 4.1 | [5] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been extensively explored, with many compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][11] For instance, certain acylhydrazone derivatives of nicotinic acid have demonstrated promising activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[11]

| Compound | Organism | MIC (µg/mL) | Reference |

| Acylhydrazone 12 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [11] |

| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [11] |

Lipid-Lowering Effects

Nicotinic acid itself is a well-known therapeutic agent for treating dyslipidemia.[8][12] It favorably modulates the lipid profile by reducing total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[2][8][12] The mechanism of action is believed to involve the activation of G-protein-coupled receptors GPR109A and GPR109B.[13]

Other Applications

The applications of this compound derivatives extend to various other fields:

-

Anticancer Agents: Some derivatives have been investigated as potential anticancer agents, with studies showing antiproliferative activity against various cancer cell lines.[3][14]

-

Enzyme Inhibitors: The pyridine carboxylic acid scaffold is being explored for the development of potent enzyme inhibitors.[3][15]

-

Agrochemicals: this compound 1-oxide serves as a precursor for the synthesis of herbicides and fungicides.[16]

-

Analytical Chemistry: Certain derivatives are employed as reagents in analytical methods.[16]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of research in this field. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Nicotinic Acid Hydrazide Derivatives

Synthesis of Nicotinoyl Chloride (1): A mixture of nicotinic acid (0.03 mol) and phosphorous pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours at 100°C. The solvent is then distilled off to yield the solid acid chloride, which can be used in the subsequent step without further purification.[17]

Synthesis of Nicotinic Acid Hydrazide (2): To the nicotinoyl chloride (0.03 mol) obtained in the previous step, hydrazine hydrate (0.1 mol) is added dropwise at 0°C. The resulting mixture is stirred for 5 hours at room temperature.[17]

Synthesis of Schiff Bases (3): Nicotinic acid hydrazide (0.01 mol) is dissolved in ethanol (B145695) (50 ml), and the appropriate aromatic aldehyde (0.01 mol) is added, along with a few drops of acetic acid. The mixture is gently heated at 60°C for 1 hour. The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and purified.[17]

Synthesis of Thiazolidinone Derivatives (4): The Schiff bases (3) are reacted with thioglycolic acid in the presence of zinc chloride in ethanol to yield the corresponding thiazolidinone derivatives.[6][17]

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds can be evaluated using the paper disc diffusion method.[6][17] The Minimum Inhibitory Concentration (MIC) can be determined by the agar (B569324) streak dilution method.[6]

Protocol Outline:

-

Prepare sterile nutrient agar plates.

-

Inoculate the agar surface with a standardized suspension of the test microorganism.

-

Impregnate sterile paper discs with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs on the inoculated agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc.

-

For MIC determination, prepare a series of agar plates containing twofold dilutions of the test compounds.

-

Spot a standardized inoculum of the microorganism onto the surface of each plate.

-

Incubate the plates and determine the lowest concentration of the compound that completely inhibits visible growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. For this compound derivatives, SAR studies have revealed several key insights:

-

Substitution on the Pyridine Ring: Modifications on the pyridine ring can significantly influence biological activity.[10]

-

Modification of the Carboxyl Group: The carboxylic acid group is often essential for activity, and its conversion to esters, amides, or other bioisosteres can modulate potency, selectivity, and pharmacokinetic properties.[10][18]

-

Nature of Substituents: The type and position of substituents on attached phenyl rings or other moieties play a critical role in determining the pharmacological profile. For example, in a series of analgesic and anti-inflammatory agents, the presence of a 2-bromo substituent on a phenyl ring was found to be crucial for high activity.[5]

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad range of biological activities, coupled with their synthetic tractability, makes them attractive scaffolds for the development of new therapeutic agents. Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of the molecular mechanisms underlying the diverse pharmacological effects of these derivatives will be essential for their successful translation into clinical practice. The continued exploration of this chemical space holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

- 1. jetir.org [jetir.org]

- 2. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 10. jinjingchemical.com [jinjingchemical.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 14. mdpi.com [mdpi.com]

- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. ejournal.um.edu.my [ejournal.um.edu.my]

- 18. 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Pyridine-3-Carboxylic Acid in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-carboxylic acid, commonly known as niacin or vitamin B3, is a water-soluble vitamin essential for a myriad of metabolic processes.[1] Its biological significance stems from its role as the precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). These molecules are central to cellular respiration, energy production, and anabolic processes.[2] Furthermore, niacin functions as a signaling molecule, modulating lipid metabolism and inflammatory responses. This technical guide provides an in-depth exploration of the multifaceted role of this compound in metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Metabolic Functions: The Central Role of NAD+ and NADP+

The primary function of this compound is its conversion into the biologically active coenzymes NAD+ and NADP+.[2] This conversion occurs through several biosynthetic routes, including the Preiss-Handler pathway from nicotinic acid and salvage pathways from other precursors like nicotinamide and tryptophan.[3][4]

1.1. Redox Reactions in Catabolic and Anabolic Pathways

NAD+ and NADP+ are critical oxidizing and reducing agents in a vast number of metabolic reactions.[5][6]

-

NAD+/NADH: The NAD+/NADH redox couple is predominantly involved in catabolic reactions that generate energy, such as glycolysis and the citric acid (Krebs) cycle.[5][7] NAD+ acts as an electron acceptor, being reduced to NADH. NADH then donates these electrons to the mitochondrial electron transport chain, a process that drives the synthesis of ATP, the cell's primary energy currency.[2] The cell maintains a high NAD+/NADH ratio to ensure a ready supply of NAD+ for these oxidative reactions.[8]

-

NADP+/NADPH: In contrast, the NADP+/NADPH couple is primarily utilized in anabolic (biosynthetic) pathways, such as fatty acid and cholesterol synthesis.[2][7] NADPH serves as a key electron donor. The pentose (B10789219) phosphate pathway is a major source of NADPH, which is crucial for reductive biosynthesis and for protecting the cell against oxidative stress by regenerating reduced glutathione.[5][9] Cells maintain a very low NADP+/NADPH ratio, ensuring a high availability of NADPH for these reductive processes.[8]

1.2. Non-Redox Roles of NAD+

Beyond its function in redox reactions, NAD+ serves as a substrate for several families of enzymes:

-

Sirtuins (SIRT): These NAD+-dependent deacetylases play crucial roles in regulating gene expression, DNA repair, and cellular stress responses by removing acetyl groups from proteins.[2][3]

-

Poly(ADP-ribose) Polymerases (PARPs): Involved in DNA repair and the maintenance of genomic stability, PARPs utilize NAD+ to synthesize poly(ADP-ribose) chains on target proteins.[2][10]

-

cADP-ribose Synthases (CD38/CD157): These enzymes hydrolyze NAD+ to generate cyclic ADP-ribose (cADPR) and other signaling molecules that are involved in intracellular calcium signaling.[4]

Biosynthesis of NAD+ from this compound

The conversion of dietary this compound and other precursors into NAD+ is a fundamental process for cellular function.

References

- 1. Vitamin B3 (niacin) | OpeN-Global | King’s College London [kcl.ac.uk]

- 2. What is the mechanism of Niacin? [synapse.patsnap.com]

- 3. aboutnad.com [aboutnad.com]

- 4. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Niacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 9. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Pyridine-3-Carboxylic Acid in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a vital precursor in the synthesis of a diverse array of pharmaceutical agents. Its stable aromatic core and reactive carboxylic acid group provide a versatile scaffold for the development of drugs targeting a wide range of therapeutic areas. This technical guide offers an in-depth exploration of the synthesis, mechanisms of action, and experimental protocols for key pharmaceuticals derived from this essential building block.

Nicorandil (B1678753): A Dual-Action Antianginal Agent

Nicorandil is a unique antianginal medication that exhibits a dual mechanism of action, functioning as both a potassium channel opener and a nitric oxide donor. This multifaceted activity leads to arterial and venous vasodilation, reducing both preload and afterload on the heart, thereby alleviating the symptoms of angina pectoris.

Synthesis of Nicorandil

The synthesis of Nicorandil from nicotinic acid derivatives can be achieved through multiple routes. A common pathway involves the initial conversion of a nicotinic acid ester to an amide, followed by nitration.

Synthetic Pathway of Nicorandil

Caption: Synthetic route to Nicorandil from ethyl nicotinate.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 1. Amide Formation | Ethyl nicotinate, Ethanolamine | Heat, Reflux | N-(2-hydroxyethyl)nicotinamide | >95 | 83-86 | - |

| 2. Nitration | N-(2-hydroxyethyl)nicotinamide | Nitric acid, Sulfuric acid, 0-10°C | Nicorandil | ~85-94 | 92-94 | IR (KBr, cm⁻¹): 3366 (N-H), 1653 (C=O), 1275 (NO₂)[1][2] |

Protocol 1: Synthesis of N-(2-hydroxyethyl)nicotinamide from Ethyl Nicotinate [3]

-

In a round-bottom flask, combine ethyl nicotinate and a 50% excess of monoethanolamine in ethanol (B145695).

-

Heat the mixture to reflux and maintain for 3.5 hours.

-

After the reaction is complete, remove the ethanol and excess monoethanolamine by fractional distillation.

-

The resulting N-(2-hydroxyethyl)nicotinamide is obtained in nearly quantitative yield as a molten residue which crystallizes upon cooling.

Protocol 2: Synthesis of Nicorandil by Nitration of N-(2-hydroxyethyl)nicotinamide [4]

-

In a three-necked flask equipped with a stirrer and thermometer, add concentrated sulfuric acid and cool to 0°C.

-

Slowly add 68% nitric acid while maintaining the temperature below 10°C.

-

Add N-(2-hydroxyethyl)nicotinamide in portions, keeping the temperature at 10°C.

-

Stir the mixture for 30 minutes at 10°C.

-

Pour the reaction mixture into a basic aqueous solution (e.g., 24% ammonia) to precipitate the product.

-

Filter the crude Nicorandil, recrystallize from water, and dry under vacuum.

Signaling Pathway of Nicorandil

Nicorandil's dual mechanism of action provides comprehensive cardioprotection.[5][6][7]

Mechanism of Action of Nicorandil

Caption: Dual signaling pathways of Nicorandil.

Etoricoxib (B1671761): A Selective COX-2 Inhibitor

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. This selectivity provides potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] A derivative of nicotinic acid, 6-methylnicotinic acid, serves as a key building block in its synthesis.

Synthesis of Etoricoxib

The synthesis of Etoricoxib is a multi-step process that often starts with a derivative of 6-methylnicotinic acid. A key intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is formed and subsequently cyclized.[8][9]

Synthetic Workflow for Etoricoxib

Caption: A representative synthetic workflow for Etoricoxib.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |

| 1. Intermediate Formation | 6-Methylnicotinic acid methyl ester, 4-(Methylthio)benzyl cyanide | Toluene, Sodium methoxide, Reflux | 2-cyano-1-(6-methylpyridin-3-yl)-3-(4-(methylthio)phenyl)prop-2-en-1-one | ~95 | >95 |

| 2. Hydrolysis and Decarboxylation | Intermediate from Step 1 | Sulfuric acid, Water, Heat | 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone | - | - |

| 3. Oxidation | 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone | Acetic acid, Hydrogen peroxide | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | ~88-91 | >94 |

| 4. Cyclization | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (B91526) | Potassium tert-butoxide, THF; then Acetic acid, Trifluoroacetic acid; then Ammonia | Etoricoxib | ~76 | >96 |

Protocol 3: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone [10][11]

-

In a flask under an inert atmosphere, dissolve 1-(6-methylpyridin-3-yl)ethanone and 4-bromophenyl-methyl sulfone in N,N-dimethylformamide.

-

Add potassium phosphate, Pd(acac)₂, and Xantphos.

-

Heat the reaction mixture to 85°C and stir until the reaction is complete (monitored by HPLC).

-

Cool the mixture, dilute with water, and extract the product with an organic solvent.

-

The crude product is purified by crystallization to yield the ketosulfone intermediate as a white solid.

Protocol 4: Synthesis of Etoricoxib from the Ketosulfone Intermediate [12]

-

To a solution of the ketosulfone intermediate in THF, add potassium tert-butoxide.

-

Add a solution of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate in THF.

-

After stirring, quench the reaction with a mixture of trifluoroacetic acid and acetic acid.

-

Heat the mixture, then add aqueous ammonia and ammonium (B1175870) acetate, and continue heating.

-

Cool the reaction, extract with ethyl acetate, wash, and concentrate to obtain crude Etoricoxib, which is then purified.

Signaling Pathway of Etoricoxib

Etoricoxib's therapeutic effect stems from its selective inhibition of COX-2, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][5][13][14]

COX-2 Inhibition by Etoricoxib

Caption: Selective inhibition of COX-2 by Etoricoxib in the arachidonic acid pathway.

Isoniazid: A Frontline Antitubercular Drug

Isoniazid, or isonicotinic acid hydrazide, is a primary drug for the treatment of tuberculosis. It is a prodrug that is activated by a mycobacterial enzyme to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8][15] While derived from pyridine-4-carboxylic acid (isonicotinic acid), an isomer of nicotinic acid, its importance warrants its inclusion in this guide.

Synthesis of Isoniazid

Isoniazid is synthesized from isonicotinic acid, typically via an ester intermediate which then reacts with hydrazine (B178648).

Synthesis of Isoniazid

Caption: Synthesis of Isoniazid from isonicotinic acid.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 1. Esterification | Isonicotinic acid, Ethanol | Sulfuric acid, Reflux | Ethyl isonicotinate | ~83-97 | - | - |

| 2. Hydrazinolysis | Ethyl isonicotinate, Hydrazine hydrate | Ethanol, Reflux | Isoniazid | ~73-87 | 171-173 | ¹H NMR (DMSO-d6, ppm): 8.70 (d, 2H), 7.75 (d, 2H), 9.95 (s, 1H), 4.55 (s, 2H).[16] IR (KBr, cm⁻¹): 3300 (N-H), 1660 (C=O), 1550 (C=N).[17][18] |

Protocol 5: Synthesis of Ethyl Isonicotinate [19][20][21]

-

To a suspension of isonicotinic acid in toluene, add thionyl chloride and a catalytic amount of dimethylformamide.

-

Heat the mixture to 100°C for 90 minutes.

-

Cool the mixture and carefully add absolute ethanol dropwise.

-

Heat again to 100°C for 90 minutes, then cool to precipitate ethyl isonicotinate hydrochloride.

-

Dissolve the hydrochloride salt in water, neutralize with sodium bicarbonate, and extract the ethyl isonicotinate with ether.

-

Dry the ether layer and evaporate the solvent to obtain the product.

Protocol 6: Synthesis of Isoniazid [9]

-

Dissolve ethyl isonicotinate in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 4-5 hours.

-

Cool the reaction mixture to allow Isoniazid to precipitate.

-

Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure Isoniazid.

Signaling Pathway of Isoniazid

Isoniazid acts by disrupting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall, leading to bacterial cell death.[22][23][24][25][26]

Inhibition of Mycolic Acid Synthesis by Isoniazid

Caption: Mechanism of action of Isoniazid via inhibition of mycolic acid synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. RU2341517C2 - Method of obtaining n-(2-nitroxyethyl)nicotinamide from ethylnicotinate - Google Patents [patents.google.com]

- 4. EP2658839A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of ATP-sensitive potassium channels by nicorandil is preserved in aged vascular smooth muscle cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 11. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 12. EP2658839B1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 15. CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]

- 16. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Isoniazid(54-85-3) IR Spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. prepchem.com [prepchem.com]

- 20. Page loading... [wap.guidechem.com]

- 21. nbinno.com [nbinno.com]

- 22. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Overview of the Mycobacterial Mycolic Acid Biosynthesis Pathway [pl.csl.sri.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Discovery and History of Nicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of nicotinic acid, also known as niacin or vitamin B3. From its initial synthesis in the 19th century to its crucial role in combating the devastating disease of pellagra and its later application in cardiovascular medicine, this document details the key scientific milestones. It includes summaries of pivotal experiments, quantitative data on the molecule's properties, and visualizations of its biochemical pathways.

Early Synthesis and Initial Observations

Nicotinic acid was first synthesized in 1867 by the Austrian chemist Hugo Weidel through the oxidation of nicotine, a potent alkaloid found in the tobacco plant.[1][2] This process, utilizing potassium chromate (B82759) and sulfuric acid, gave the new compound its name, derived from "nicotine" and "acid".[1] For many years, nicotinic acid remained a laboratory curiosity, primarily used in photography, with no known biological significance.[2]

In 1912, the Polish-American biochemist Casimir Funk, while investigating the cause of beriberi, isolated a substance from rice polishings that he believed could cure the disease.[2][3] Although this substance was later identified as thiamine (B1217682) (vitamin B1), Funk also isolated nicotinic acid from yeast and rice polishings during his research, suggesting it might have nutritional value.[2]

The Pellagra Epidemic and the Search for a Cure

Pellagra, a debilitating disease characterized by the "three Ds"—dermatitis, diarrhea, and dementia—was rampant in the early 20th century, particularly in the southern United States where corn was a dietary staple.[2][4][5][6][7] The prevailing theory at the time was that pellagra was an infectious disease.[2][7]

The Pioneering Work of Dr. Joseph Goldberger

Dr. Joseph Goldberger, an epidemiologist with the U.S. Public Health Service, was tasked with investigating the cause of pellagra in 1914.[7] He observed that the disease disproportionately affected poor, rural populations with monotonous, corn-based diets and that hospital staff and orphanage workers, who consumed a more varied diet, did not contract the illness.[5] This led him to hypothesize that pellagra was a nutritional deficiency disease.

To test his hypothesis, Goldberger conducted a series of groundbreaking, albeit ethically controversial, human experiments.

-

Orphanage and Asylum Studies (1914): Goldberger provided two orphanages and a mental asylum, all with high rates of pellagra, with a diet rich in fresh meat, milk, and eggs.[5][8] Within months, the incidence of pellagra plummeted, and most of those afflicted recovered.[5][8]

-

Mississippi State Penitentiary "Pellagra Squad" (1915): To definitively prove that diet alone could cause pellagra, Goldberger recruited 11 healthy male prisoners who volunteered in exchange for pardons.[5][9][10] They were fed a restrictive, corn-based diet typical of poor Southern communities. After six months, five of the eleven men developed pellagra.[5]

-

"Filth Parties" (1916): To disprove the infectious disease theory, Goldberger and 15 volunteers, including his wife, injected themselves with the blood of pellagra patients and ingested their scabs, urine, and feces.[5][9] None of the volunteers contracted pellagra.

The workflow of Goldberger's pivotal prison experiment is illustrated below.

The Isolation and Identification of Nicotinic Acid as the "Pellagra-Preventing Factor"

Despite Goldberger's compelling evidence, the specific nutrient deficiency responsible for pellagra remained unknown. In 1937, the American biochemist Conrad Elvehjem at the University of Wisconsin made the crucial breakthrough.[1][11]

Elvehjem was investigating "black tongue," a disease in dogs with symptoms analogous to human pellagra. He induced the disease in dogs by feeding them a modified Goldberger diet. He then systematically tested various liver extracts for their ability to cure the condition.

-

Induction of Black Tongue in Dogs: Dogs were fed a pellagra-inducing diet, leading to the development of black tongue symptoms.

-

Fractionation of Liver Extract: Active liver extracts, known to be curative, were subjected to various chemical separation techniques to isolate the active component.

-

Bioassay-Guided Isolation: At each step of the fractionation, the different chemical fractions were fed to the dogs with black tongue to determine which fraction retained the curative properties.

-

Identification of Nicotinic Acid: Through this process, Elvehjem and his colleagues isolated nicotinic acid and demonstrated that it could cure black tongue in dogs.

Following Elvehjem's discovery, Dr. Tom Spies and his colleagues confirmed that nicotinic acid was also effective in curing pellagra in humans.[1][11] This discovery led to the widespread fortification of flour and other grain products with niacin, virtually eradicating pellagra in developed countries.[1]

Quantitative Data on Nicotinic Acid

The physical and chemical properties of nicotinic acid are well-characterized.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₂ | [12] |

| Molar Mass | 123.11 g/mol | [12] |

| Melting Point | 236.6 °C | [12] |

| Boiling Point | Decomposes | [12] |

| pKa (acidic) | 4.85 | [13] |

| Solubility in Water | 1 g in 60 mL | [13][14] |

| Solubility in Ethanol | Slightly soluble | [13] |

| Solubility in Diethyl Ether | Slightly soluble | [13] |

| Solubility in Acetone | Soluble | [15] |

| Solubility in DMSO | Highly soluble | [15] |

Biochemical Pathways and Mechanisms of Action

Nicotinic acid is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for numerous metabolic reactions.[12][16]

The Preiss-Handler Pathway: Conversion of Nicotinic Acid to NAD

The conversion of nicotinic acid to NAD occurs via the Preiss-Handler pathway.

Mechanism of Lipid-Lowering Action

In the mid-20th century, it was discovered that pharmacological doses of nicotinic acid could lower cholesterol levels.[17] The primary mechanism involves the inhibition of lipolysis in adipose tissue.

This inhibition reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis of triglycerides and the secretion of very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL) or "bad" cholesterol.[1][4]

Conclusion

The history of nicotinic acid is a compelling narrative of chemical synthesis, epidemiological investigation, and biochemical discovery. From a simple organic compound to an essential vitamin and a therapeutic agent, its journey highlights the profound impact of nutritional science on public health. The pioneering work of scientists like Goldberger and Elvehjem not only unraveled the mystery of pellagra but also laid the groundwork for our modern understanding of vitamins and their role in human health. The continued exploration of nicotinic acid's diverse biological activities ensures its relevance in research and clinical practice.

References

- 1. droracle.ai [droracle.ai]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Annual Reviews [annualreviews.org]

- 5. Joseph Goldberger - Wikipedia [en.wikipedia.org]

- 6. Joseph Goldberger's research on the prevention of pellagra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. The unwavering doctor who unraveled a medical mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Filth Parties | Bedside Rounds [bedside-rounds.org]

- 11. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

- 16. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

The Pivotal Role of Pyridine-3-Carboxylic Acid in Agrochemical Synthesis: A Technical Guide

Introduction

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a vital precursor in the synthesis of a diverse range of agrochemicals. Its pyridine (B92270) ring system offers a versatile scaffold for the development of potent and selective herbicides, insecticides, and fungicides. This technical guide provides an in-depth overview of the synthesis of key agrochemicals derived from this compound and its analogues, detailing experimental protocols, quantitative data, and the underlying biochemical pathways of their modes of action. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel crop protection agents.

Core Applications in Agrochemical Synthesis

The structural motif of this compound is integral to several classes of commercially significant agrochemicals. Strategic modifications of this core structure have led to the development of compounds with distinct biological activities, targeting various pests and weeds.

Herbicides: this compound derivatives are prominent in the development of herbicides. Notably, they serve as foundational building blocks for sulfonylureas, such as nicosulfuron, and for herbicides that mimic the action of the plant hormone auxin, like diflufenican (B1670562).

Insecticides: The pyridine core is central to the neonicotinoid class of insecticides, including the widely used imidacloprid (B1192907). These compounds are highly effective against a broad spectrum of sucking insects.

Fungicides: More recent research has focused on pyridine carboxamides as potent fungicides. These compounds often act by inhibiting crucial cellular processes in pathogenic fungi, such as mitochondrial respiration.

Synthesis of Key Agrochemicals

The following sections provide detailed synthetic routes and experimental protocols for representative agrochemicals derived from this compound and its derivatives.

Herbicides

Nicosulfuron is a sulfonylurea herbicide used for the control of a wide range of weeds in maize crops. A common synthetic route involves the condensation of a pyridinesulfonyl chloride derivative with a pyrimidine (B1678525) urea (B33335).

Quantitative Data for Nicosulfuron Synthesis

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1. Pyrimidine Urea Formation | 2-amino-4,6-dimethoxypyrimidine, Urea | Sulfuric acid | Acetonitrile (B52724) | Reflux | 10 | 81.2 | - | [1] |

| 2. Condensation | Pyrimidine Urea, Pyridinesulfonyl chloride | Triethylamine (B128534) | Dichloromethane | 5-10 | 1 | 93.1 | 96.3 | [1] |

| Alternative Step 2 | Pyrimidine Urea, Pyridinesulfonyl chloride | Potassium carbonate | Acetonitrile | 5-10 | 1 | 95.3 | 95.4 | [1] |

Experimental Protocol: Synthesis of Nicosulfuron

Step 1: Synthesis of Pyrimidine Urea [1]

-

To a reaction vessel, add 1.0 mol of 2-amino-4,6-dimethoxypyrimidine, 1.5 mol of urea, and 500 mL of acetonitrile.

-

Add 0.5 mol of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for 10 hours.

-

After cooling, filter the resulting solution to obtain the pyrimidine urea in acetonitrile, which is used directly in the next step. The reported yield for this step is 81.2%.

Step 2: Synthesis of Nicosulfuron [1]

-

Dissolve the pyrimidine urea from the previous step in 500 mL of dichloromethane.

-

Cool the solution to 5-10 °C.

-

Over a period of 4 hours, add a solution of 0.8 mol of pyridinesulfonyl chloride and 1.2 mol of triethylamine in dichloromethane.

-

Stir the reaction mixture at 5-10 °C for an additional hour.

-

Filter the reaction mixture, wash the solid with water, and air dry to obtain nicosulfuron.

-

The reported yield is 93.1% with a purity of 96.3%.

Experimental Workflow: Nicosulfuron Synthesis

Caption: Workflow for the two-step synthesis of Nicosulfuron.

Diflufenican is a selective contact and residual herbicide. Its synthesis typically starts from a halogenated nicotinic acid derivative.

Quantitative Data for Diflufenican Synthesis

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1. Esterification | 2-chloronicotinic acid, 3-trifluoromethylphenol | Solid superacid | - | - | - | - | - | [2] |

| 2. Amination | 3-(trifluoromethyl)phenyl 2-chloronicotinate, 2,4-difluoroaniline (B146603) | Cuprous chloride | - | 130 | 15 | 50 (two steps) | 98.2 | [2] |

| Alternative Synthesis | 2-(3-trifluoromethyl)phenoxynicotinic acid, 2,4-difluoroaniline | EDCI·HCl, DMAP | Dichloromethane | Room Temp. | - | 88 | - | [3] |

Experimental Protocol: Synthesis of Diflufenican [2]

Step 1: Synthesis of 3-(trifluoromethyl)phenyl 2-chloronicotinate

-

React 2-chloronicotinic acid with 3-trifluoromethylphenol in the presence of a solid superacid catalyst.

-

After the reaction, the solid superacid is removed by filtration. The resulting ester is used in the next step without further purification.

Step 2: Synthesis of Diflufenican

-

To the reaction mixture from the previous step, add 0.5 mol of 2,4-difluoroaniline and 0.01g of cuprous chloride.

-

Heat the mixture to 130 °C and maintain for 15 hours.

-

After the reaction, filter the hot solution to remove the catalyst.

-

Cool the filtrate with slow stirring to induce crystallization.

-

Filter the solid product, wash with water, and dry to obtain diflufenican.

-

The overall yield for the two steps is reported as 50% with a purity of 98.2%.

Experimental Workflow: Diflufenican Synthesis

Caption: Workflow for the two-step synthesis of Diflufenican.

Insecticides

Imidacloprid is a systemic neonicotinoid insecticide. A common laboratory-scale synthesis involves the condensation of 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) with N-nitro-imidazolidin-2-imine (NII).

Quantitative Data for Imidacloprid Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Crude Yield (%) | Final Purity (%) | Reference |

| 2-chloro-5-(chloromethyl)pyridine | N-nitro-imidazolidin-2-imine | K₂CO₃ | Acetonitrile | 80 | 8 | ~85 | >98 | [1] |

| N-(2-chloro-5-pyridylmethyl)ethylenediamine | dimethyl N-nitroimidodithiocarbonate | - | Dichloromethane | 25-32 | 3 | 80 | - | [4] |

Experimental Protocol: Synthesis of Imidacloprid [1]

-

In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 1.30 g (10 mmol) of N-nitro-imidazolidin-2-imine, 2.76 g (20 mmol) of potassium carbonate, and 50 mL of acetonitrile.

-

Heat the mixture to 80 °C with stirring.

-

Slowly add a solution of 1.62 g (10 mmol) of 2-chloro-5-(chloromethyl)pyridine in acetonitrile to the reaction mixture.

-

Maintain the reaction at 80 °C for 8 hours.

-

After cooling, filter the inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from an isopropanol/water mixture to yield imidacloprid with a purity of >98%.

Experimental Workflow: Imidacloprid Synthesis

Caption: Workflow for the synthesis and purification of Imidacloprid.

Fungicides

Pyridine carboxamides are a class of fungicides that act by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.

Experimental Protocol: General Synthesis of Pyridine Carboxamides [5]

-

To a solution of a substituted nicotinic acid (1.0 eq) in an appropriate solvent, add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pyridine carboxamide.

Modes of Action and Signaling Pathways

Understanding the molecular targets and signaling pathways of these agrochemicals is crucial for their effective use and for the development of new compounds with improved properties.

Neonicotinoid Insecticides: Targeting the Nicotinic Acetylcholine (B1216132) Receptor

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. They bind to these receptors, causing continuous stimulation of the nerve cells, which leads to paralysis and death of the insect.

Signaling Pathway: Neonicotinoid Action

Caption: Simplified signaling pathway of neonicotinoid insecticides.

Pyridine Carboxamide Fungicides: Inhibition of Succinate Dehydrogenase

Pyridine carboxamide fungicides target the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. By inhibiting this enzyme, they disrupt cellular respiration and energy production, leading to fungal cell death.[5]

Signaling Pathway: SDHI Fungicide Action

Caption: Mechanism of action of SDHI fungicides.

Pyridine-based Herbicides: Auxin Mimicry

Certain pyridine-based herbicides, such as those derived from picolinic acid (a constitutional isomer of nicotinic acid), function by mimicking the natural plant hormone auxin. They bind to auxin receptors, leading to an overload of auxin signaling, which causes uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.

Signaling Pathway: Auxin Mimic Herbicide Action

Caption: Signaling pathway of auxin-mimicking herbicides.

Conclusion

This compound and its derivatives are undeniably cornerstone molecules in the field of agrochemical synthesis. The versatility of the pyridine scaffold allows for the generation of a wide array of herbicides, insecticides, and fungicides with diverse modes of action. The synthetic pathways and detailed protocols provided in this guide offer a valuable resource for researchers aiming to develop next-generation crop protection solutions. A thorough understanding of the underlying biochemical targets and signaling pathways is paramount for the rational design of more effective, selective, and environmentally benign agrochemicals. Future research will likely continue to leverage the unique chemical properties of the pyridine ring to address the ongoing challenges in global food production and pest management.

References

- 1. benchchem.com [benchchem.com]

- 2. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]

- 3. Diflufenican synthesis - chemicalbook [chemicalbook.com]

- 4. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Pyridinecarboxylic Acid for Researchers and Drug Development Professionals

Introduction: Pyridinecarboxylic acids, as monocarboxylic acid derivatives of pyridine (B92270), represent a class of heterocyclic compounds with significant importance in pharmaceutical and chemical research. The positional isomerism of the carboxylic acid group on the pyridine ring gives rise to three distinct molecules: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). While sharing the same molecular formula (C₆H₅NO₂) and molecular weight (123.11 g/mol ), their structural differences impart unique physicochemical properties and diverse biological activities, making them crucial scaffolds in drug discovery and development.[1] This technical guide provides a comprehensive overview of these isomers, detailing their properties, synthesis, analytical characterization, and biological significance.

Physicochemical Properties

The arrangement of the carboxyl group in relation to the nitrogen atom in the pyridine ring significantly influences the physical and chemical characteristics of each isomer. These differences are critical for their behavior in biological systems and for their manipulation in synthetic chemistry.

General Properties

A summary of the fundamental properties of the three pyridinecarboxylic acid isomers is presented in Table 1.

| Property | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |

| Systematic Name | Pyridine-2-carboxylic acid | This compound | Pyridine-4-carboxylic acid |

| CAS Number | 98-98-6 | 59-67-6 | 55-22-1 |

| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |

| Molecular Weight | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol |

| Appearance | White to off-white crystalline solid | White crystalline powder | White to light yellow crystalline powder |

| Melting Point (°C) | 136-138 | 236-239 | 314-319 (sublimes) |

Solubility

The solubility of pyridinecarboxylic acid isomers varies considerably depending on the solvent and temperature. Picolinic acid generally exhibits the highest solubility in polar solvents, a characteristic that can be attributed to intramolecular hydrogen bonding. A comparative overview of their solubility is provided in Table 2.

| Solvent | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |

| Water | Highly soluble (~862.5 g/kg at 20°C)[2] | Slightly soluble (1.6 g/100 mL at room temp)[3] | Sparingly soluble (0.52 g/100 mL at 20°C)[4] |

| Ethanol | Soluble (~57.1 g/kg at 20°C)[2] | Slightly soluble | Practically insoluble in boiling alcohol[4] |

| Acetonitrile | Slightly soluble (~17.0 g/kg at 20°C)[2] | Soluble | Not specified |

| Benzene | Not specified | Not specified | Practically insoluble[4] |

| Ether | Not specified | Insoluble[3] | Practically insoluble[4] |

Acidity (pKa)

The position of the carboxyl group also influences the acidity of these isomers. The pKa values are crucial for understanding their ionization state at physiological pH, which in turn affects their biological activity and pharmacokinetic properties.

| Isomer | pKa1 (COOH) | pKa2 (Pyridine N-H⁺) |

| Picolinic Acid | 1.0 | 5.2 |

| Nicotinic Acid | 2.0 | 4.8 |

| Isonicotinic Acid | 1.77[5] | 4.96[4] |

Synthesis of Pyridinecarboxylic Acid Isomers

The primary industrial synthesis of pyridinecarboxylic acid isomers involves the oxidation of the corresponding methylpyridines (picolines). However, other methods, such as hydrolysis of cyanopyridines, are also employed, particularly in laboratory settings.

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of pyridinecarboxylic acid isomers.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Pyridine-3-Carboxylic Acid and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, and its isomers, picolinic acid (pyridine-2-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid), are compounds of significant interest in the pharmaceutical and biomedical fields. Nicotinic acid is a well-known lipid-lowering agent, while its isomers are key building blocks in the synthesis of various pharmaceutical compounds and are studied for their own biological activities. Accurate and robust analytical methods for the separation and quantification of these isomers are crucial for quality control, pharmacokinetic studies, and metabolic research.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of these polar, ionizable compounds. Due to their similar structures and physicochemical properties, the chromatographic separation of these isomers can be challenging. This document provides detailed application notes and protocols for the successful HPLC analysis of this compound and its isomers, covering various chromatographic modes and sample preparation techniques.

Chromatographic Separation Strategies

The separation of pyridine (B92270) carboxylic acid isomers is achievable through several HPLC modes, primarily mixed-mode, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC). The choice of method depends on the sample matrix, desired resolution, and available instrumentation. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, often provides the most effective separation by exploiting the subtle differences in the hydrophobic and ionic properties of the isomers.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from a mixed-mode HPLC method for the separation of the three pyridine carboxylic acid isomers.

Table 1: Chromatographic Conditions for Mixed-Mode Separation

| Parameter | Value |

| Column | Coresep 100 mixed-mode cation-exchange |

| Dimensions | 4.6 x 150 mm |

| Mobile Phase | 5% Acetonitrile (B52724) with 0.15% H3PO4 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 1 µL |

| Sample Concentration | 0.3 mg/mL |

Table 2: Retention Times and Resolution

| Analyte | Retention Time (min) | Resolution (Rs) |

| Picolinic Acid (2-Pyridinecarboxylic acid) | ~2.5 | - |

| Isonicotinic Acid (4-Pyridinecarboxylic acid) | ~3.8 | > 2.0 (from Picolinic Acid) |

| Nicotinic Acid (3-Pyridinecarboxylic acid) | ~4.5 | > 1.5 (from Isonicotinic Acid) |

Note: Actual retention times and resolution may vary slightly depending on the specific instrument, column batch, and laboratory conditions.

Experimental Protocols

Protocol 1: Mixed-Mode HPLC for the Separation of Pyridine Carboxylic Acid Isomers

This protocol details the mixed-mode HPLC method for the baseline separation of picolinic acid, nicotinic acid, and isonicotinic acid.

1. Objective: To achieve a rapid and robust separation of the three pyridine carboxylic acid isomers with high resolution.

2. Materials:

-

HPLC system with UV detector

-

Coresep 100 mixed-mode cation-exchange column (4.6 x 150 mm)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (H3PO4, analytical grade)

-

Ultrapure water

-

Reference standards of picolinic acid, nicotinic acid, and isonicotinic acid

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Procedure:

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing 50 mL of acetonitrile with 950 mL of ultrapure water.

-

Add 1.5 mL of phosphoric acid to the mixture.

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Prepare individual stock solutions of picolinic acid, nicotinic acid, and isonicotinic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

-

Prepare a mixed standard solution containing all three isomers at a final concentration of 0.3 mg/mL each by diluting the stock solutions with the mobile phase.

-

Filter the final mixed standard solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the Coresep 100 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 275 nm.

-

Inject 1 µL of the filtered mixed standard solution.

-

Record the chromatogram for a sufficient time to allow all peaks to elute.

-

-

Data Analysis:

-

Identify the peaks corresponding to each isomer based on their retention times (refer to Table 2).

-

Calculate the resolution between adjacent peaks to ensure adequate separation.

-

Protocol 2: Sample Preparation from Biological Matrices (Plasma) for LC-MS/MS Analysis

This protocol describes a protein precipitation method for the extraction of nicotinic acid and its isomers from plasma samples prior to LC-MS/MS analysis.

1. Objective: To efficiently remove proteins from plasma samples to prevent column contamination and ion suppression during LC-MS/MS analysis.

2. Materials:

-

LC-MS/MS system

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Acetonitrile (containing an internal standard, if available)

-

Plasma samples

3. Procedure:

-

Sample Thawing:

-

Thaw the frozen plasma samples at room temperature.

-

-

Protein Precipitation:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 400 µL of cold acetonitrile (containing the internal standard) to the plasma sample. The 4:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

-

Centrifugation:

-

Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the analytes of interest, without disturbing the protein pellet.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase of the LC-MS/MS method. This step helps to concentrate the sample and ensure compatibility with the chromatographic system.

-

-

Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system for analysis.

-

Protocol 3: Sample Preparation from Pharmaceutical Formulations (Tablets)

This protocol outlines the procedure for extracting nicotinic acid and its isomers from a solid dosage form.

1. Objective: To quantitatively extract the active pharmaceutical ingredients (APIs) from a tablet formulation for HPLC analysis.

2. Materials:

-

Mortar and pestle or a tablet grinder

-

Volumetric flasks

-

Sonicator

-

Centrifuge (optional)

-

Syringe filters (0.45 µm)

-

A suitable solvent (e.g., water, methanol, or a mixture, depending on the formulation)

3. Procedure:

-

Sample Comminution:

-

Accurately weigh and finely powder a representative number of tablets (e.g., 10-20) to ensure homogeneity.

-

-

Extraction:

-

Accurately weigh a portion of the powdered tablets equivalent to a known amount of the API.

-

Transfer the weighed powder to a volumetric flask of appropriate size.

-

Add a portion of the extraction solvent to the flask.

-

Sonicate the mixture for 15-30 minutes to facilitate the dissolution of the APIs.

-

Allow the flask to return to room temperature and then dilute to the mark with the extraction solvent.

-

-

Clarification:

-

If the solution contains insoluble excipients, centrifuge a portion of the extract to pellet the solids.